1-phenyl-1H-imidazole-5-carboxamide
CAS No.: 1098355-91-9
Cat. No.: VC2811664
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1098355-91-9 |
---|---|
Molecular Formula | C10H9N3O |
Molecular Weight | 187.2 g/mol |
IUPAC Name | 3-phenylimidazole-4-carboxamide |
Standard InChI | InChI=1S/C10H9N3O/c11-10(14)9-6-12-7-13(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) |
Standard InChI Key | SHGCIEOTAUJRPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=NC=C2C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)N2C=NC=C2C(=O)N |
Introduction
Chemical Structure and Properties
1-Phenyl-1H-imidazole-5-carboxamide is characterized by its heterocyclic structure that incorporates an imidazole ring with specific functional group attachments. The compound has a molecular formula of C₁₀H₉N₃O with a molecular weight of approximately 187.2 g/mol. Its structure features an imidazole core with a phenyl group attached at the N-1 position and a carboxamide group (-CONH₂) at the C-5 position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological interactions, particularly its ability to form hydrogen bonds through the carboxamide group and engage in π-stacking interactions through the phenyl ring.
The key physical and chemical properties of 1-phenyl-1H-imidazole-5-carboxamide are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1098355-91-9 |
Molecular Formula | C₁₀H₉N₃O |
Molecular Weight | 187.2 g/mol |
Appearance | Crystalline solid (typical for similar compounds) |
Solubility | Soluble in polar organic solvents (typical for imidazole derivatives) |
Classification | Imidazole derivative, heterocyclic compound |
The imidazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes significantly to its biological activity. The aromaticity of the imidazole core provides stability while the nitrogen atoms can participate in hydrogen bonding and metal coordination, properties that are essential for many of its biological interactions. The carboxamide group further enhances the compound's ability to interact with biological targets through hydrogen bonding, while the phenyl substituent contributes to lipophilicity and potential π-stacking interactions with aromatic amino acid residues in proteins.
Biological Activities
Structure-Activity Relationships
Pharmacological Significance
The pharmacological significance of 1-phenyl-1H-imidazole-5-carboxamide stems from its potential applications in various therapeutic areas. Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structural features of 1-phenyl-1H-imidazole-5-carboxamide may confer additional properties that could be exploited for targeted drug development.
Research indicates that phenyl-imidazole derivatives can interact with specific protein targets, enhancing their potential as therapeutic agents in treating diseases such as cancer and inflammation. The mechanism of action often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, some imidazole derivatives can inhibit kinases involved in cancer cell proliferation, suggesting a potential application in targeted cancer therapies.
The following table summarizes potential pharmacological applications of 1-phenyl-1H-imidazole-5-carboxamide based on the activities observed in structurally similar compounds:
Therapeutic Area | Potential Applications | Mechanism |
---|---|---|
Metabolic Disorders | Gout, Hyperuricemia | Xanthine oxidase inhibition |
Oncology | Cancer treatment | Kinase inhibition, anti-proliferative activity |
Inflammation | Anti-inflammatory agents | Inhibition of pro-inflammatory enzymes |
Infectious Diseases | Antimicrobial agents | Interference with microbial enzymes |
Applications in Chemical and Pharmaceutical Research
1-Phenyl-1H-imidazole-5-carboxamide serves as a valuable scaffold for developing pharmaceuticals with diverse applications. Its versatility stems from the ability to modify various positions on the molecule to tune its properties for specific targets. Medicinal chemists can explore structure-activity relationships by synthesizing libraries of derivatives with substitutions on the phenyl ring, modifications to the carboxamide group, or additional functionalization of the imidazole core.
In chemical research, 1-phenyl-1H-imidazole-5-carboxamide can serve as an intermediate for synthesizing more complex molecules with potential applications beyond pharmaceuticals. The imidazole ring is known for its coordination chemistry with metal ions, making metal complexes of such compounds interesting for catalysis and materials science applications. Additionally, the compound's photophysical properties, influenced by its conjugated system, may be exploited in the development of sensors or other light-responsive materials.
Research on similar heterocyclic compounds suggests that 1-phenyl-1H-imidazole-5-carboxamide could also find applications as:
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A building block for assembling more complex heterocyclic systems
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A ligand for transition metal catalysis
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A component in supramolecular assemblies driven by hydrogen bonding and π-stacking interactions
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A precursor for functional materials with specific electronic or optical properties
Future Research Directions
Future research on 1-phenyl-1H-imidazole-5-carboxamide is likely to focus on several promising avenues that could expand its applications and enhance understanding of its properties. Structure-activity relationship studies remain a priority, with the goal of identifying optimal substitution patterns that maximize desired biological activities while minimizing potential side effects or toxicity. This could involve systematic modification of both the phenyl ring and the imidazole core to generate comprehensive data on how structural changes affect function.
Detailed mechanistic studies of the compound's interactions with specific enzymes and receptors would provide valuable insights for drug design. Advanced techniques such as X-ray crystallography of protein-ligand complexes, isothermal titration calorimetry for binding affinity measurements, and site-directed mutagenesis to identify key interaction residues could all contribute to a more comprehensive understanding of how 1-phenyl-1H-imidazole-5-carboxamide exerts its biological effects.
The development of improved synthetic routes with higher yields, fewer steps, and more environmentally friendly conditions would facilitate both research and potential commercial applications. Green chemistry approaches, such as catalytic methods, solvent-free reactions, or continuous flow synthesis, might be explored to make the production of 1-phenyl-1H-imidazole-5-carboxamide and its derivatives more sustainable.
Exploring potential therapeutic applications beyond enzyme inhibition could uncover new uses for this versatile compound. For example, its ability to interact with multiple biological targets might be harnessed for polypharmacological approaches to complex diseases where modulation of several pathways simultaneously is beneficial.
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